2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several distinct functional groups. These include a 1,4-dioxino[2,3-g]quinolin-6-yl group, a benzoyl group, a 4-fluorophenyl group, and an acetamide group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Scientific Research Applications
Catalysis and Synthetic Chemistry
The preparation and utilization of related quinoline derivatives in catalysis, specifically in the reduction of ketones, have been explored. These compounds serve as ligands in catalyst formation, enabling efficient chemical reactions. For example, the synthesis of pincer-type ruthenium catalysts utilizing related quinoline structures demonstrates the potential of such compounds in enhancing catalytic activities, particularly in ketone reductions (Facchetti et al., 2016).
Drug Discovery and Medicinal Chemistry
Related quinoline amides and carbamates have been studied for their interaction with biological receptors, such as the GABAA/benzodiazepine receptor. These studies provide a foundation for the design and development of novel therapeutic agents targeting central nervous system disorders (Tenbrink et al., 1994).
Material Science and Luminescence
Quinoline-based amides have been explored for their structural properties and applications in material science, including the formation of salts and inclusion compounds with enhanced luminescent properties. These studies highlight the potential of such compounds in the development of new materials with specific optical properties (Karmakar et al., 2007).
Biochemical and Pharmacological Research
The synthesis and evaluation of quinoline derivatives for biochemical applications, such as chemosensors for metal ions, demonstrate the versatility of these compounds. Such research underscores the potential of quinoline-based compounds in developing selective sensors for biochemical analysis (Li et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O5/c27-17-6-8-18(9-7-17)28-24(30)15-29-14-20(25(31)16-4-2-1-3-5-16)26(32)19-12-22-23(13-21(19)29)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWEAHAYMIJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide |
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